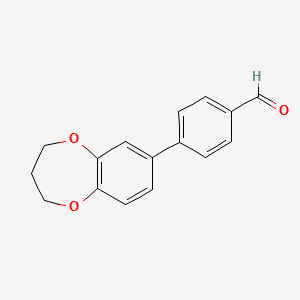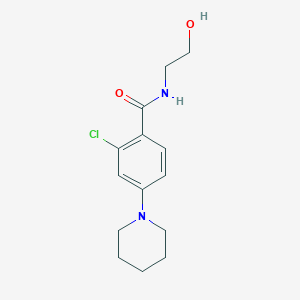
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, also known as 3-CPMPA, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and has a melting point of 77-79°C. 3-CPMPA has been used in a variety of experiments and studies due to its unique properties, including its low toxicity, good solubility in aqueous solutions, and its ability to interact with various proteins and enzymes. In
Scientific Research Applications
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Agents : A series of compounds derived from 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have demonstrated significant in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug, doxorubicin, indicating their potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescence Sensing and Logic Circuits
- Fluorescence Sensing for Metal Ions : Compounds based on this compound have been used to create a chemosensor with exceptional fluorescence sensing abilities for Al3+ and Zn2+ ions. These compounds have practical applications in detecting these ions in water samples (Gao, Zhang, Li, & Pu, 2018).
Cancer Research
- Lung Cancer Cell Growth Inhibition : Novel derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, synthesized from this compound, have shown to inhibit the growth of A549 lung cancer cells. Some compounds with a 4-chlorophenyl group exhibited enhanced inhibitory effects, potentially through modulating autophagy (Zhang et al., 2008).
Synthetic Chemistry Applications
- Palladium-Catalyzed Aminations : This compound has been involved in palladium-catalyzed reactions, showing its utility in organic synthesis and the development of novel chemical entities, such as pyrazolylisoquinolines (Prabakaran, Manivel, & Khan, 2010).
Molecular Docking Studies for Drug Development
- Anticancer and Antimicrobial Agents : Molecular docking studies of novel compounds incorporating this compound have shown promising results against various cancer cell lines and pathogenic microorganisms. These findings suggest the compound's potential role in the development of new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target various receptors and enzymes
Mode of Action
Similar compounds have been found to act as antagonists or inverse agonists at certain receptors . This suggests that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Similar compounds have been found to modulate oxidative stress and inflammatory pathways . This suggests that this compound might have similar effects on these pathways, leading to downstream effects on cellular function.
Pharmacokinetics
Similar compounds have been found to have specific pharmacokinetic properties
Result of Action
Similar compounds have been found to have specific effects on cellular function
Action Environment
Similar compounds have been found to be influenced by environmental factors
Biochemical Analysis
Biochemical Properties
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that this compound may have antioxidant properties, potentially reducing reactive oxygen species (ROS) levels in cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . Additionally, it may impact gene expression related to oxidative stress and inflammation, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress . Furthermore, it may inhibit or activate other enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function. These binding interactions and enzyme modulations are crucial for understanding the compound’s overall impact on cellular health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its efficacy in reducing oxidative stress over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide protective effects against oxidative stress and inflammation . At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage thresholds and their implications is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. Its interactions with glutathione peroxidase and catalase are particularly noteworthy, as they play a central role in detoxifying ROS and maintaining cellular redox balance . These interactions may also affect metabolic flux and metabolite levels, further influencing cellular health and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. It is transported across cell membranes and distributed to various cellular compartments, where it interacts with target enzymes and proteins . The compound’s ability to cross the blood-brain barrier and its accumulation in specific tissues are important factors that determine its overall impact on cellular health.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects on target enzymes and proteins . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate sites of action within the cell.
properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRKMAJPPYXCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

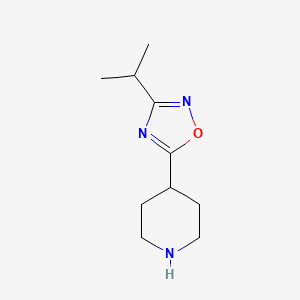

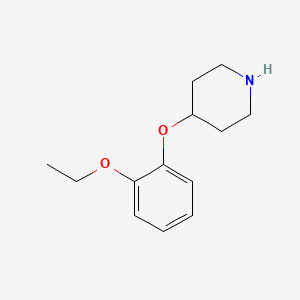
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
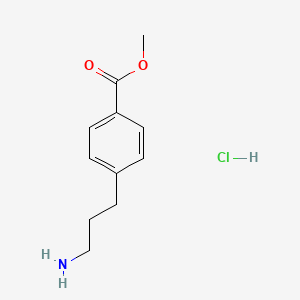
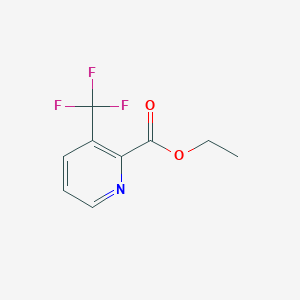



![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)
